N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
Chemical Identification and Nomenclature of N-(2-{[(4-Methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Breaking down the nomenclature:
- Indole-3-carboxamide : The parent structure is an indole ring (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) with a carboxamide group (-CONH₂) at the 3-position.
- 1-methyl : A methyl group (-CH₃) substitutes the nitrogen atom at the 1-position of the indole ring.
- N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl) : A side chain attached to the carboxamide nitrogen consists of an ethyl group (-CH₂CH₂-) linked to an acetylated 4-methoxyphenyl group. The acetyl moiety (-COCH₂-) bridges the ethylamine and 4-methoxyphenyl groups.
The systematic classification places this compound within the broader category of indole-3-carboxamide derivatives , characterized by modifications at the indole nitrogen and carboxamide side chains.
Table 1: Structural Components and Corresponding IUPAC Nomenclature
| Component | IUPAC Description | Position |
|---|---|---|
| Indole ring | 1H-indole | Core structure |
| Methyl group | 1-methyl | N-atom of indole |
| Carboxamide | 3-carboxamide | C3 of indole |
| Side chain | 2-{[(4-methoxyphenyl)acetyl]amino}ethyl | N-atom of carboxamide |
Structural Relationship to Indole-3-carboxamide Derivatives
This compound shares structural motifs with other indole-3-carboxamide derivatives, which are explored for their biological activities. Key comparisons include:
Core Indole Modifications
- Substituents at N1 : The 1-methyl group distinguishes it from analogs like N-(piperidin-4-yl)-1H-indole-3-carboxamide (unsubstituted at N1).
- Carboxamide side chains : Unlike simpler derivatives such as 5-fluoro-N-piperidin-4-yl-1H-indole-3-carboxamide , this compound features a complex ethyl-linked acetylated aromatic side chain.
Functional Group Variations
- Methoxyaryl groups : The 4-methoxyphenyl acetyl moiety parallels structures in N-[1-(benzyl)piperidin-4-yl]-5-fluoro-1H-indole-3-carboxamide , though with distinct substitution patterns.
- Acetylaminoethyl linkage : This group is analogous to side chains in N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-6-carboxamide , differing in attachment position and indole substitution.
Table 2: Comparative Analysis of Indole-3-carboxamide Derivatives
| Compound | N1 Substituent | Carboxamide Side Chain | Biological Target |
|---|---|---|---|
| Target compound | Methyl | 2-{[(4-methoxyphenyl)acetyl]amino}ethyl | Cannabinoid receptors |
| N-(piperidin-4-yl)-1H-indole-3-carboxamide | Hydrogen | Piperidin-4-yl | Protein kinase C |
| 5-fluoro-N-piperidin-4-yl-1H-indole-3-carboxamide | Hydrogen | Piperidin-4-yl | IMP dehydrogenase |
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-24-14-18(17-5-3-4-6-19(17)24)21(26)23-12-11-22-20(25)13-15-7-9-16(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
HYJNELUWJGBWFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the acylation of 4-methoxyphenylacetic acid to form 4-methoxyphenylacetyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is further reacted with 1-methyl-1H-indole-3-carboxylic acid under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with its targets .
Comparison with Similar Compounds
Structural Analogues of Indole Carboxamides
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or core heterocycles:
Analytical and Physicochemical Properties
- Retention Behavior : Formoterol-related compounds () with 4-methoxyphenyl groups exhibit retention times (0.4–2.2) and response factors (1.00–1.75) in HPLC, suggesting the target compound may have comparable chromatographic profiles .
- Spectroscopic Confirmation : and highlight the use of ¹H/¹³C NMR, LC-MS (e.g., m/z 301 [M+H]⁺ in ), and X-ray crystallography for structural validation, which would apply to the target compound .
Functional Implications of Substituents
- Methoxy vs. Chloro Groups: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-chlorophenoxy group in ’s analog, which could increase electrophilicity .
- Side Chain Flexibility: The ethylamino linker in the target compound versus the hydroxypropyl group in may alter conformational flexibility and target binding .
Biological Activity
N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is an indole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes an indole ring, a carboxamide group, and a methoxyphenylacetyl moiety, which together contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 314.38 g/mol. The presence of the methoxy group and the acetylamino side chain is significant for its biological activity.
Biological Activities
Research indicates that compounds within this structural class exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells. For instance, compounds with indole moieties have demonstrated IC50 values in the micromolar range against these cell lines, indicating moderate to strong cytotoxic effects .
- Antimicrobial Properties : Indole derivatives have also been reported to possess antimicrobial activity against various pathogens. The specific interactions of this compound with bacterial and fungal targets warrant further investigation .
- Anti-inflammatory Effects : Compounds similar to this indole derivative have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators. The mechanisms may involve modulation of signaling pathways related to inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, some studies suggest that they may inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which play crucial roles in inflammatory processes .
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with various biological targets at the molecular level. Docking studies indicate favorable binding affinities with proteins associated with cancer and inflammation, suggesting potential therapeutic benefits .
Table 1: Summary of Biological Activities
Future Directions
Further research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Comprehensive studies are needed to confirm the efficacy and safety profile of this compound in biological systems.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will aid in developing targeted therapies.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide?
- Methodological Answer : The synthesis typically involves sequential amide coupling steps. For example:
-
Step 1 : React 4-methoxyphenylacetic acid with ethylenediamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C to form the intermediate acetylated ethylenediamine derivative .
-
Step 2 : Couple the intermediate with 1-methyl-1H-indole-3-carboxylic acid using 2,6-lutidine as a base and TBTU as the activating agent. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) .
-
Key Parameters : Maintain low temperatures (0–5°C) during coupling to minimize side reactions. Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Data Table : Reaction Optimization Parameters
| Step | Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | TBTU | DCM | 0–5°C | 75–85 |
| 2 | TBTU | DCM | 25–30°C | 60–70 |
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to verify proton environments and carbon frameworks. For example, the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/distances .
Advanced Research Questions
Q. What computational strategies are effective for predicting the target binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites. Set up the grid box to cover the binding pocket (e.g., 25 ų) and apply Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores (ΔG) with known inhibitors. Validate predictions via MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Key Consideration : Account for ligand flexibility and solvation effects to reduce false positives.
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
- Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate activity with structural analogs (e.g., indole-2-carboxamide derivatives) .
Q. What analytical methods are suitable for detecting and quantifying trace impurities in this compound?
- Methodological Answer :
-
HPLC-UV/HRMS : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Set detection at 254 nm. Identify impurities (e.g., deacetylated byproducts) via HRMS fragmentation patterns .
-
Validation : Follow ICH guidelines (Q2R1) for linearity (R² > 0.99), LOD (0.1%), and LOQ (0.5%) .
- Data Table : Common Impurities and Retention Times
| Impurity | Retention Time (min) | Relative Response (%) |
|---|---|---|
| Deacetylated derivative | 12.3 | 1.2 |
| Methoxy-deprotected form | 15.7 | 0.8 |
Q. How can structural modifications improve the pharmacokinetic profile of this compound?
- Methodological Answer :
-
Property Optimization : Reduce rotatable bonds (<10) and polar surface area (<140 Ų) to enhance oral bioavailability. Introduce methyl groups to block metabolic hotspots (e.g., indole N-methylation) .
-
In Silico Tools : Use SwissADME to predict logP, solubility, and CYP450 interactions. Prioritize analogs with ClogP 2–4 and TPSA < 90 Ų .
- Data Table : Key Pharmacokinetic Parameters
| Property | Current Compound | Optimized Analog |
|---|---|---|
| Rotatable bonds | 8 | 6 |
| Polar Surface Area (Ų) | 110 | 85 |
| Predicted F (%) | 45 | 70 |
Methodological Best Practices
- Synthesis : Always characterize intermediates (e.g., via TLC and melting point analysis) to ensure reaction progression .
- Biological Assays : Include positive/negative controls and triplicate measurements to ensure reproducibility .
- Data Reporting : Disclose solvent, temperature, and instrument parameters to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
